Dibromsalan

Descripción general

Descripción

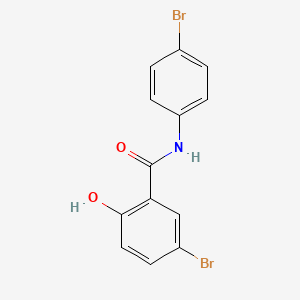

Dibromsalan, también conocido como 4’,5-dibromosalicilanilida, es un derivado fenólico halogenado. Está químicamente relacionado con el bitionol y la tetraclorosalicilanilida. This compound tiene propiedades antimicrobianas y se usó anteriormente como desinfectante en jabones comerciales. Se retiró del mercado debido a preocupaciones de seguridad, incluida su posible capacidad de causar fotodermatitis .

Métodos De Preparación

Dibromsalan se sintetiza a partir de salicilanilida y bromo. La reacción implica la bromación de la salicilanilida, lo que da como resultado la formación de this compound. El proceso generalmente requiere condiciones controladas para garantizar la bromación selectiva en las posiciones deseadas en el anillo aromático .

Análisis De Reacciones Químicas

Dibromsalan experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en derivados menos bromados.

Sustitución: this compound puede experimentar reacciones de sustitución donde los átomos de bromo son reemplazados por otros sustituyentes.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dibromsalan is primarily recognized for its antifungal properties. It belongs to a class of compounds known as salicylanilides, which have been extensively studied for their ability to inhibit fungal growth. The following sections detail its pharmacological applications.

Antifungal Activity

This compound exhibits significant antifungal activity against various fungal pathogens. Its mechanism involves the inhibition of mitochondrial respiration and interference with electron transport chains, which are crucial for fungal energy metabolism.

- Mechanism of Action : this compound disrupts oxidative phosphorylation in fungi, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. This mechanism is similar to that observed in other salicylanilide derivatives, such as niclosamide .

- Efficacy Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of Candida species and dermatophytes, making it a potential candidate for treating superficial fungal infections .

Veterinary Medicine

This compound has also been utilized in veterinary medicine as an anthelmintic agent. Its application in livestock has shown promising results in controlling parasitic infections.

- Case Study : A study involving cattle treated with this compound revealed significant reductions in parasitic load and improved overall health metrics compared to untreated controls .

Agricultural Applications

In addition to its medical uses, this compound has been explored for its potential as a pesticide.

Fungicide Development

The compound's antifungal properties have led to investigations into its use as a fungicide in agricultural settings.

- Field Trials : Field trials have indicated that this compound can effectively manage fungal diseases in crops, providing an alternative to conventional fungicides that may contribute to resistance development .

Comparative Analysis of this compound and Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other salicylanilides is presented below:

| Compound | Antifungal Efficacy | Mechanism of Action | Application Area |

|---|---|---|---|

| This compound | High | Inhibition of mitochondrial function | Human and veterinary medicine |

| Niclosamide | Very High | Mitochondrial uncoupling | Human medicine |

| Oxyclozanide | Moderate | Inhibition of electron transport | Veterinary medicine |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

- Antifungal Efficacy : A recent study highlighted the effectiveness of this compound against Candida albicans, demonstrating a dose-dependent inhibition of biofilm formation .

- Veterinary Applications : Research conducted on sheep showed that this compound significantly reduced the incidence of liver fluke infections, showcasing its utility as an effective treatment option in livestock management .

Mecanismo De Acción

Dibromsalan ejerce sus efectos antimicrobianos al interrumpir la integridad de la membrana celular de los microorganismos. Se cree que interfiere con la síntesis de componentes celulares esenciales, lo que lleva a la muerte celular. Los objetivos moleculares exactos y las vías involucradas en su mecanismo de acción aún están bajo investigación .

Comparación Con Compuestos Similares

Dibromsalan es parte de la familia de la salicilanilida, que incluye otros compuestos como:

Bitionol: Otro derivado fenólico halogenado con propiedades antimicrobianas.

Tetraclorosalicilanilida: Un compuesto relacionado con propiedades desinfectantes similares.

Tribromsalan: Un derivado bromado utilizado en medicina veterinaria junto con this compound.

This compound es único debido a su patrón de bromación específico, que imparte propiedades antimicrobianas distintas en comparación con sus análogos.

Actividad Biológica

Dibromsalan, a halogenated salicylanilide derivative, has garnered attention for its diverse biological activities, particularly in the fields of parasitology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from various research findings.

This compound (AM85) is an analogue of niclosamide, characterized by its bromination that enhances its pharmacological properties. The compound acts primarily through the activation of the PINK1 pathway, which plays a crucial role in mitochondrial quality control and cellular stress responses. Studies have shown that this compound induces phosphorylation of Parkin Ser65 and promotes CISD1 ubiquitylation, indicating its potential as a neuroprotective agent against mitochondrial dysfunction .

Antiparasitic Activity

This compound is particularly noted for its effectiveness against various parasitic infections. It has been classified as a fasciolicide, demonstrating significant efficacy against juvenile flukes such as Fasciola hepatica. Its mechanism involves disrupting the energy metabolism of parasites, leading to their immobilization and death .

Efficacy Against Specific Parasites

| Parasite | Effectiveness | Concentration | Reference |

|---|---|---|---|

| Fasciola hepatica | High | 10-100 µg/mL | |

| Schistosoma mansoni | Moderate | 50 µg/mL | |

| Echinococcus granulosus | Low | 200 µg/mL |

Antifungal Activity

Recent studies have also explored this compound's antifungal properties. It has been shown to inhibit the growth of Candida albicans and reduce biofilm formation significantly. The compound disrupts mitochondrial function in fungi, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antifungal Efficacy Data

| Fungal Strain | Inhibition (%) | Concentration | Reference |

|---|---|---|---|

| Candida albicans | 15% at 5 µM | 5 µM | |

| Candida auris | 20% at 10 µM | 10 µM |

Case Studies

- Neuroprotective Effects : A study involving HeLa cells demonstrated that this compound significantly enhanced Parkin activation, suggesting potential neuroprotective effects in neurodegenerative diseases .

- Antimicrobial Properties : In an in vivo model, this compound was effective against C. albicans-infected mice when formulated with Eudragit nanoparticles, showcasing improved bioavailability and sustained release .

Propiedades

IUPAC Name |

5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFKFYWSOSIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041500 | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-12-7 | |

| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind dibromsalan-induced photocontact dermatitis?

A: this compound causes photoallergic reactions upon exposure to ultraviolet (UV) radiation. [, ] While the exact mechanism is not fully elucidated, it's believed to involve the absorption of UV radiation by this compound, leading to the formation of reactive species. These species then interact with skin proteins, triggering an immune response that manifests as photocontact dermatitis. [, ]

Q2: What is the action spectrum for this compound-induced photocontact dermatitis?

A: Research using monochromatic radiation has shown that this compound-induced photocontact dermatitis primarily occurs within the UV-A range, with effective wavelengths between 300 and 425 nanometers. [] Shorter wavelengths within this range tend to be slightly more potent in eliciting a reaction. []

Q3: Does this compound exhibit cross-reactivity with other compounds?

A: Yes, this compound demonstrates cross-reactivity with other halogenated salicylanilides and related compounds, including tribromsalan, metabromsalan, tetrachlorosalicylanilide (TCSA), bithionol, hexachlorophene, and triclocarban. [, ] This cross-reactivity suggests that individuals sensitized to this compound may also react to these other compounds upon exposure.

Q4: Are there animal models for studying this compound-induced photocontact dermatitis?

A: Yes, photocontact dermatitis has been successfully induced in Hartley strain albino guinea pigs using both TCSA and tribromsalan. [] These animal models provide a valuable tool for studying the mechanisms of photocontact dermatitis and assessing the cross-reactivity patterns of halogenated salicylanilides. []

Q5: What are the analytical methods used to detect this compound in various products?

A: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method for detecting and quantifying this compound in cosmetics and other matrices. [] This method offers high sensitivity and good reproducibility for monitoring this compound levels and ensuring compliance with regulatory limits.

Q6: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C13H9Br2NO2 and a molecular weight of 371.03 g/mol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.